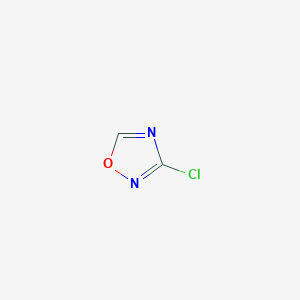

3-Chloro-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2O/c3-2-4-1-6-5-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYCZJAEXMOCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312524 | |

| Record name | 3-Chloro-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346808-36-3 | |

| Record name | 3-Chloro-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346808-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 1,2,4 Oxadiazole and Its Congeners

Foundational Strategies for 1,2,4-Oxadiazole (B8745197) Core Assembly

The construction of the 1,2,4-oxadiazole ring system relies on several key chemical transformations. These foundational strategies have evolved over time, offering various pathways to access this important heterocycle.

1,3-Dipolar Cycloaddition Reactions: Historical and Modern Applications

One of the classical and most fundamental methods for synthesizing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. sci-hub.stchim.itnih.govresearchgate.net This [3+2] cycloaddition approach has been a cornerstone in heterocyclic chemistry since the initial synthesis of 1,2,4-oxadiazoles by Tiemann and Krüger in 1884. chim.itresearchgate.net The reaction involves the in situ generation of a nitrile oxide, which then reacts with a nitrile to form the desired 1,2,4-oxadiazole. researchgate.netresearchgate.net

Historically, this method often faced challenges such as harsh reaction conditions and the formation of byproducts. sci-hub.st However, modern advancements have introduced milder and more efficient protocols. For instance, the use of catalysts like platinum(IV) has been explored to facilitate the reaction under milder conditions, although issues with catalyst cost and substrate solubility can still be a concern. nih.gov A notable modern application involves an iron(III) nitrate-mediated selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This process proceeds through the nitration of alkynes to form α-nitroketones, which then dehydrate to provide nitrile oxides for the subsequent cycloaddition. organic-chemistry.org

A summary of representative 1,3-dipolar cycloaddition reactions is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |

| Nitrile Oxide | Nitrile | Varies | 3,5-Disubstituted-1,2,4-oxadiazole | sci-hub.stchim.itnih.govresearchgate.net |

| Alkyne, Nitrile | Iron(III) nitrate | Not specified | 3-Acyl-1,2,4-oxadiazole | organic-chemistry.org |

| Arylnitrile Oxides | Imidates | Not specified | 1,2,4-Oxadiazole derivatives | researchgate.net |

Amidoxime-Mediated Heterocyclic Formation: Mechanistic and Procedural Variants

The reaction of amidoximes with various carbonyl compounds or their derivatives is arguably the most prevalent and versatile strategy for constructing the 1,2,4-oxadiazole core. chim.itnih.gov This approach, considered a [4+1] synthesis, involves the amidoxime (B1450833) providing four of the five atoms for the heterocyclic ring, while the remaining atom is supplied by an acylating agent. chim.it

A common two-step procedure involves the initial O-acylation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride, to form an O-acylamidoxime intermediate. researchgate.netnih.gov This intermediate is then subjected to cyclodehydration to yield the 1,2,4-oxadiazole. researchgate.netnih.gov While effective, this method requires the isolation of the O-acylamidoxime, which can sometimes be a drawback. nih.govnih.gov The cyclization step itself can be challenging, often necessitating high temperatures or the use of strong bases. ias.ac.in The use of catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or pyridine (B92270) can improve the efficiency of this reaction. nih.govnih.gov

| Starting Material | Reagent | Conditions | Product | Reference(s) |

| Amidoxime | Acyl Chloride | Pyridine or TBAF | O-Acylamidoxime | nih.govnih.gov |

| O-Acylamidoxime | Heat or Base | Dehydrative cyclization | 1,2,4-Oxadiazole | researchgate.netnih.govias.ac.in |

To overcome the limitations of isolating the O-acylamidoxime intermediate, numerous one-pot protocols have been developed. These methods are highly desirable, particularly in drug discovery, for their efficiency and convenience. researchgate.net In these procedures, the amidoxime is reacted directly with a carboxylic acid or its derivative in the presence of a coupling agent or under specific reaction conditions that promote both acylation and subsequent cyclization in a single reaction vessel. chim.it

A variety of carboxylic acid derivatives can be employed, including esters, anhydrides, and acyl chlorides. researchgate.net Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and carbonyldiimidazole (CDI) are frequently used to activate the carboxylic acid in situ. chim.itmdpi.com For example, a convenient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has been achieved from the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions. organic-chemistry.org Another efficient one-pot method involves the reaction of long-chain alkenoates or acyl chlorides with amidoximes in the presence of a base like potassium carbonate. chem-soc.siresearchgate.net

| Amidoxime Source | Carboxylic Acid Derivative | Conditions/Reagents | Product | Reference(s) |

| Nitrile, Hydroxylamine | Meldrum's Acid | Microwave, solvent-free | 3,5-Disubstituted-1,2,4-oxadiazole | organic-chemistry.org |

| Amidoxime | Long-chain Alkenoate/Acyl Chloride | K2CO3, Toluene (B28343) | 3,5-Disubstituted-1,2,4-oxadiazole | chem-soc.siresearchgate.net |

| Amidoxime | Carboxylic Acid | Vilsmeier reagent | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |

| Amidoxime | Dicarboxylic Acid Anhydride | NaOH/DMSO | 1,2,4-Oxadiazole with carboxylic functionality | nih.gov |

A significant advancement in one-pot syntheses is the use of superbasic media, such as a mixture of an alkali metal hydroxide (B78521) (MOH) and dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net This approach allows for the room-temperature synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. nih.govresearchgate.netresearchgate.net The MOH/DMSO system offers a distinct advantage over other methods by enabling a "two-step, one-pot" reaction under mild conditions. researchgate.net This method has proven to be highly efficient for preparing a wide range of alkyl, aryl, and hetaryl substituted 1,2,4-oxadiazoles. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |

| Amidoxime | Carboxylic Acid Ester | MOH/DMSO (M = Li, Na, K) | 3,5-Disubstituted-1,2,4-oxadiazole | nih.govresearchgate.netresearchgate.net |

Oxidative Cyclization Pathways for 1,2,4-Oxadiazole Synthesis

Oxidative cyclization represents another important route to 1,2,4-oxadiazoles. These methods often involve the formation of a key bond through an oxidation step, leading to the heterocyclic ring. nih.gov

One such pathway is the oxidative cyclization of amidoximes. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used as a mediator for the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles. researchgate.netthieme-connect.dethieme-connect.com This reaction tolerates a range of alkyl, aryl, and heteroaryl substrates and provides a rapid and straightforward synthetic procedure. researchgate.netthieme-connect.de

Another approach involves the reaction of amidoximes with aldehydes to form 4,5-dihydro-1,2,4-oxadiazoles, which are subsequently oxidized to the corresponding 1,2,4-oxadiazoles. researchgate.netrsc.org A base-mediated one-pot synthesis has been developed where aldehydes act as both substrates and oxidants. rsc.org Furthermore, electrochemical methods have been employed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes through an anodic oxidation process that involves a 1,5-hydrogen atom transfer (1,5-HAT) and intramolecular cyclization. researchgate.netrsc.org The oxidative cyclization of acylguanidines in the presence of iodobenzene (B50100) diacetate is another pathway to generate 1,2,4-oxadiazoles. chim.it

| Starting Material(s) | Oxidant/Mediator | Key Transformation | Product | Reference(s) |

| Amidoxime | DDQ | Oxidative cyclization | 1,2,4-Oxadiazole | researchgate.netthieme-connect.dethieme-connect.com |

| Amidoxime, Aldehyde | Aldehyde | Oxidative dehydrogenation | 1,2,4-Oxadiazole | researchgate.netrsc.org |

| N-Benzyl Amidoxime | Anodic oxidation | 1,5-HAT, intramolecular cyclization | 3,5-Disubstituted-1,2,4-oxadiazole | researchgate.netrsc.org |

| Acylguanidine | Iodobenzene diacetate | Oxidative cyclization | 1,2,4-Oxadiazole | chim.it |

Directed Synthesis of 3-Chloro-1,2,4-Oxadiazole and Specific Derivatives

The synthesis of chlorinated 1,2,4-oxadiazoles can be achieved through various strategic approaches, each with its own set of advantages and substrate scope.

Halogenation Approaches for 1,2,4-Oxadiazoles

Direct chlorination of the 1,2,4-oxadiazole ring is often challenging due to the electron-deficient nature of the heterocycle, which makes it relatively inert to electrophilic substitution. However, alternative strategies have been developed. For instance, the electrophilic properties of the C(5) position in some this compound derivatives allow them to undergo ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure)-like rearrangements. In one example, a this compound derivative reacted with allylamine (B125299) at the C(5) position, leading to the opening of the oxadiazole ring and subsequent formation of a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system after elimination of HCl and a [3+2] cycloaddition. chim.it

While direct chlorination of the parent 1,2,4-oxadiazole is not a common route, the synthesis of chloro-substituted derivatives can be accomplished by employing chlorinated starting materials in the cyclization process.

Transformation of Precursor Heterocycles (e.g., 3-Amino-1,2,4-Oxadiazoles)

A more viable route to 3-chloro-1,2,4-oxadiazoles involves the transformation of pre-functionalized 1,2,4-oxadiazole rings, most notably through the diazotization of 3-amino-1,2,4-oxadiazoles followed by a Sandmeyer-type reaction. The Sandmeyer reaction is a well-established method for converting aryl diazonium salts into aryl halides using copper salts as catalysts. chemicalbook.com

The general process involves the conversion of the amino group on the 1,2,4-oxadiazole ring into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then treated with a chloride source, such as copper(I) chloride, to introduce the chlorine atom at the 3-position. While this method is theoretically sound, specific literature detailing the direct application and optimization for 3-amino-1,2,4-oxadiazole is not abundant. However, a deaminative chlorination protocol for aminoheterocycles using pyrylium (B1242799) tetrafluoroborate (B81430) and magnesium chloride has been reported, which was successfully applied to a 1,3,4-oxadiazole (B1194373) derivative, suggesting its potential applicability to the 1,2,4-oxadiazole scaffold. nih.gov This method offers a scalable and potentially safer alternative to traditional Sandmeyer conditions. nih.gov

The synthesis of the requisite 3-amino-1,2,4-oxadiazole precursors can be achieved through methods such as the oxidative cyclization of N-acylguanidines. nih.gov

Synthesis of Chloromethyl-Substituted 1,2,4-Oxadiazoles at C(3) and C(5) Positions

Chloromethyl-substituted 1,2,4-oxadiazoles are valuable intermediates, with the chloromethyl group serving as a reactive site for introducing various functional groups. The synthesis of these compounds typically involves the cyclization of appropriate precursors already bearing the chloromethyl moiety.

The synthesis of 5-chloromethyl-3-substituted-1,2,4-oxadiazoles is well-documented. A common method involves the reaction of a substituted N-hydroxybenzimidamide with chloroacetyl chloride. chemicalbook.com The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, in a suitable solvent like toluene or dichloromethane. chemicalbook.comchemicalbook.com The reaction proceeds through the O-acylation of the amidoxime followed by cyclodehydration to form the 1,2,4-oxadiazole ring.

A study detailed the synthesis of various 3-aryl-5-chloromethyl-1,2,4-oxadiazoles, which were then used to prepare thiocyanate (B1210189) derivatives. researchgate.net Another report describes the synthesis of 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (B1276200) from 3-chloro-N'-hydroxybenzenecarboximidamide and chloroacetyl chloride in the presence of pyridine.

| Substituent at C(3) | Reagents | Solvent | Conditions | Yield | Reference |

| 4-Trifluoromethyl-phenyl | 4-(Trifluoromethyl)benzamidoxime, Chloroacetyl chloride, Triethylamine | Toluene | 0 - 110 °C, 4.25 h | 98% | chemicalbook.com |

| Phenyl | Benzamidoxime, Triethylamine, Chloroacetyl chloride | Dichloromethane, Toluene | 0 - 20 °C, then reflux for 12 h | 99% | chemicalbook.com |

| 3-Chlorophenyl | 3-Chloro-N'-hydroxybenzenecarboximidamide, Chloroacetyl chloride, Pyridine | 1,2-dichloroethane | Reflux, 4 h | Not specified |

The synthesis of 3-chloromethyl-1,2,4-oxadiazoles is less commonly reported but can be achieved. The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan have been investigated, indicating the existence and reactivity of a chloromethyl group at the 5-position of a 3-substituted 1,2,4-oxadiazole. researchgate.netscispace.com The synthesis of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles has been described, which, while being a different isomer, employs similar principles of cyclizing a chloro-functionalized precursor. rsc.org

Chemoenzymatic Synthesis of Halogenated 1,2,4-Oxadiazoles via Haloperoxidase Catalysis

A greener and highly selective approach to the synthesis of halogenated heterocycles involves the use of haloperoxidase enzymes. Vanadium-dependent haloperoxidases (VHPOs) have emerged as powerful biocatalysts for the halogenation of various organic substrates. digitellinc.com These enzymes utilize hydrogen peroxide to oxidize halide ions, generating a reactive halogenating species that can then react with a substrate. digitellinc.com

Vanadium bromoperoxidase (V-BrPO), for example, has been shown to catalyze the bromination and cyclization of terpenes. nih.gov This highlights the potential of VHPOs to mediate both the halogenation and a key bond-forming step in a tandem reaction. The application of these enzymes in the synthesis of halogenated 1,2,4-oxadiazoles represents a promising area for future research, offering a more sustainable alternative to traditional chemical methods.

| Enzyme | Substrate Type | Halide Source | Key Transformation | Reference |

| Vanadium-dependent haloperoxidase (VHPO) | Thioamides | Catalytic halide salt | Oxidative dimerization to 1,2,4-thiadiazoles | chemrxiv.orgacs.org |

| Vanadium bromoperoxidase (V-BrPO) | Terpenes (e.g., nerol, geraniol) | Bromide ion | Bromination and cyclization | nih.gov |

| Vanadium chloroperoxidase (VCPO) | Alkenes | Chloride ion | Hydroxyhalogenation to halohydrins | researchgate.net |

Elucidation of Reactivity Patterns and Mechanistic Pathways of 3 Chloro 1,2,4 Oxadiazole

Nucleophilic Substitution Chemistry of the 1,2,4-Oxadiazole (B8745197) Ring

The electron-deficient nature of the 1,2,4-oxadiazole ring, accentuated by the presence of an electronegative chlorine atom, renders it susceptible to nucleophilic attack. This reactivity is primarily channeled through nucleophilic aromatic substitution (SNAr) mechanisms, with the regioselectivity of the attack being a subject of considerable interest.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at C(3) Position

The chlorine atom at the C(3) position of the 1,2,4-oxadiazole ring serves as a competent leaving group, facilitating SNAr reactions with a variety of nucleophiles. This pathway provides a straightforward route to a diverse array of 3-substituted 1,2,4-oxadiazoles.

The reaction with nitrogen nucleophiles is well-documented, leading to the formation of 3-amino-1,2,4-oxadiazole derivatives. These reactions are crucial for the synthesis of compounds with potential biological activity. For instance, various 3-amino-5-aryl-1,2,4-oxadiazoles have been prepared through methods like intramolecular oxidative cyclization, highlighting the importance of the C(3)-N bond formation. rsc.org The synthesis of 3,5-diamino-1,2,4-oxadiazoles has also been explored, with regioselective preparation methods allowing for the specific substitution at the C(3) position. researchgate.net

| Nucleophile | 5-Substituent | Reaction Conditions | Product | Yield (%) | Reference |

| Ammonia | Aryl | Not specified | 3-Amino-5-aryl-1,2,4-oxadiazole | Moderate to Good | rsc.org |

| Substituted Amines | H | Basic conditions | 5-Amino-3-(substituted amino)-1,2,4-oxadiazole | Good | researchgate.net |

The reaction of 3-chloro-1,2,4-oxadiazoles with oxygen and sulfur nucleophiles, such as alkoxides and thiolates, respectively, would be expected to proceed in a similar manner to afford 3-alkoxy- and 3-(alkylthio)-1,2,4-oxadiazoles. However, specific examples detailing these transformations for 3-chloro-1,2,4-oxadiazole are less commonly reported in readily accessible literature.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at C(5) Position

While the C(3) position is the primary site for SNAr due to the attached chlorine atom, the electrophilicity of the C(5) position also plays a significant role in the reactivity of 3-chloro-1,2,4-oxadiazoles. rsc.org In some instances, the C(3)-halogen substituent has been observed to be inert to nucleophilic displacement, with reaction occurring preferentially at the C(5) position, especially when an activating group is present. researchgate.net

For example, the reaction of 5-trichloromethyl-1,2,4-oxadiazoles with amines leads to the formation of 5-amino derivatives, demonstrating a nucleophilic attack at the C(5) position with the trichloromethyl group acting as a leaving group. researchgate.net This regioselectivity highlights the subtle electronic effects that govern the reactivity of the 1,2,4-oxadiazole ring.

Ring Transformation and Rearrangement Reactions

Beyond simple substitution, 3-chloro-1,2,4-oxadiazoles can undergo more complex transformations involving ring opening and subsequent recyclization. These reactions, often proceeding through the Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, lead to the formation of new heterocyclic systems.

Addition of Nucleophile Ring Opening and Ring Closure (ANRORC) Rearrangements

The ANRORC pathway is a powerful tool for the skeletal diversification of heterocyclic compounds. In the case of 3-chloro-1,2,4-oxadiazoles, this rearrangement is typically initiated by a nucleophilic attack at the electrophilic C(5) position.

A notable example of an ANRORC reaction of a this compound derivative involves its reaction with allylamine (B125299). rsc.org The reaction is initiated by the nucleophilic attack of the amine at the C(5) position of the oxadiazole ring. This is followed by ring opening of the oxadiazole and elimination of hydrogen chloride. This sequence of events leads to the in situ formation of a transient nitrile oxide intermediate. This highly reactive intermediate is then trapped by the neighboring allyl group in an intramolecular [3+2] cycloaddition reaction, yielding a complex fused heterocyclic system. rsc.org

This tandem ANRORC/[3+2] cycloaddition sequence represents an elegant and efficient method for the construction of intricate molecular architectures from relatively simple starting materials.

The formation of a nitrile oxide intermediate is a key step in the ANRORC rearrangement of 3-chloro-1,2,4-oxadiazoles. Nitrile oxides are versatile 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles. nih.govmdpi.com The generation of these intermediates from 3-chloro-1,2,4-oxadiazoles opens up a wide range of synthetic possibilities.

The reactivity of the in situ generated nitrile oxide is not limited to intramolecular cycloadditions. In the presence of external dipolarophiles, intermolecular [3+2] cycloaddition reactions can occur, leading to the formation of a variety of five-membered heterocyclic rings, such as isoxazoles and isoxazolines. The specific outcome of the reaction depends on the nature of the nucleophile used to initiate the ANRORC cascade and the dipolarophile present in the reaction mixture.

| Nucleophile/Dipolarophile | Reaction Sequence | Product | Reference |

| Allylamine | ANRORC/[3+2] Cycloaddition | Fused isoxazoline (B3343090) derivative | rsc.org |

| Hydrazine | Reductive ANRORC | 3-Amino-1,2,4-triazoles | sigmaaldrich.com |

| Hydroxylamine | ANRORC | 1,2,4-Oxadiazin-6-ones | researchgate.net |

Influence of Electron-Withdrawing Groups and Halogen Substituents on ANRORC Activation

The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a significant reaction pathway for 1,2,4-oxadiazoles, a class of heterocycles characterized by low aromaticity and a reactive O-N bond. smolecule.comthieme-connect.comresearchgate.net The reactivity of the 1,2,4-oxadiazole ring is marked by the electrophilic nature of its carbon atoms, particularly the C(5) position. chim.itresearchgate.net This electrophilicity is a key factor in initiating the ANRORC pathway.

The presence of a halogen substituent, such as the chlorine atom in this compound, and other electron-withdrawing groups (EWGs) on the ring system profoundly influences the activation of the ANRORC mechanism. It has been reported that 3-chloro-1,2,4-oxadiazoles can undergo an ANRORC-like rearrangement due to the electrophilic character of the C(5) position. chim.it For instance, a derivative reacts at C(5) with allylamine, leading to the opening of the oxadiazole ring and subsequent cyclization to form a new heterocyclic system. chim.it

Electron-withdrawing substituents, especially when placed at the C(5) position, enhance the electrophilicity of this carbon, making it more susceptible to nucleophilic attack, which is the initial step of the ANRORC reaction. researchgate.netnih.gov This principle is further exemplified in studies where the introduction of EWGs, such as nitro and trifluoromethyl groups, onto a phenyl ring attached to the 1,2,4-oxadiazole core was found to increase the compound's reactivity and biological potential. nih.gov Theoretical studies on polyfluoroaryl-1,2,4-oxadiazoles have served as a model to understand these ANRORC-like rearrangements, indicating that the initial nucleophilic attack is a determining factor of the reaction path. chim.it

Interestingly, the ANRORC pathway's applicability is quite general. Investigations have shown that these rearrangements can occur even in the absence of strong electron-withdrawing groups at the C(5) position, demonstrating the intrinsic reactivity of the 1,2,4-oxadiazole ring system when treated with potent nucleophiles like hydrazine. thieme-connect.com

Thermally-Induced Rearrangements (e.g., Boulton-Katritzky Rearrangement)

The Boulton-Katritzky Rearrangement (BKR) stands out as one of the most significant and thoroughly studied thermal transformations of 1,2,4-oxadiazoles. researchgate.netchim.it This reaction is essentially an intramolecular nucleophilic substitution. chim.it The mechanism involves a nucleophilic atom (Z) located within a three-atom side chain attached to the oxadiazole ring, which attacks the electrophilic N(2) atom of the ring. chim.it The high electrophilicity of N(2) is attributed to the polarized and readily cleavable O-N bond. chim.it The attack by the side-chain nucleophile results in the cleavage of this unstable O-N bond, with the oxygen acting as a leaving group, leading to the formation of more stable heterocyclic systems. chim.it

The nature of the resulting heterocyclic product is entirely dependent on the structure of the side chain involved in the rearrangement. Depending on the sequence of atoms in the side chain, a variety of new rings can be formed.

Examples of Products from Boulton-Katritzky Rearrangement:

| Side-Chain Sequence | Resulting Heterocycle | Reference |

| CNN | 1,2,3-Triazole | chim.it |

| NNC or NCN | 1,2,4-Triazole (B32235) | chim.it |

| NCC or CNC | Imidazole (B134444) | chim.it |

| CCO | Isoxazoline | chim.it |

Photochemical Rearrangements of 1,2,4-Oxadiazole Derivatives

The photochemical behavior of 1,2,4-oxadiazoles is primarily dictated by the labile O-N bond within the heterocyclic ring. chim.it Upon irradiation, typically with UV light, this weak bond can cleave, generating highly reactive open-chain intermediates. chim.it These intermediates can then undergo a variety of intramolecular rearrangements to yield different, often more stable, heterocyclic isomers. nih.gov The specific outcome of the photoreaction is highly dependent on the substitution pattern of the oxadiazole and the reaction conditions. Two of the most prominent mechanistic pathways observed are the Ring Contraction-Ring Expansion (RCE) and the Internal-Cyclization Isomerization (ICI) processes. chim.it

Ring Contraction-Ring Expansion (RCE) Isomerization Pathways

The Ring Contraction-Ring Expansion (RCE) route is a well-documented photochemical rearrangement pathway for certain 1,2,4-oxadiazole derivatives. chim.it This process has been observed, for example, during the irradiation of 3-amino-5-aryl-1,2,4-oxadiazoles. nih.gov The reaction likely proceeds through the cleavage of the O-N bond to form an intermediate that subsequently undergoes a series of bond reorganizations. This "contraction and expansion" of the ring system ultimately leads to the formation of isomeric 2-amino-1,3,4-oxadiazoles. chim.itnih.gov Theoretical studies support the feasibility of this pathway, which explains the transformation from a 1,2,4-oxadiazole to a 1,3,4-oxadiazole (B1194373) scaffold. nih.gov

Internal-Cyclization Isomerization (ICI) Processes

Competing with the RCE pathway is the Internal-Cyclization Isomerization (ICI) mechanism. chim.it This photochemical rearrangement allows for the transformation of a 1,2,4-oxadiazole into its own regioisomer. For instance, the irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles can yield 3-alkyl-5-amino-1,2,4-oxadiazoles. nih.gov This unprecedented ring-degenerate photoisomerization occurs alongside the RCE pathway, highlighting the complex nature of these photochemical reactions. nih.gov Theoretical models have been developed to explain the competing pathways, suggesting that both RCE and ICI mechanisms can be operative during the irradiation of substituted 1,2,4-oxadiazoles, particularly in the presence of a base. nih.gov

Derivatization Reactions of Halogenated Side Chains

The introduction of halogenated side chains, particularly halomethyl groups, onto the 1,2,4-oxadiazole ring provides a synthetically valuable handle for further molecular elaboration. The halogen atom in such a group acts as a good leaving group, enabling a variety of derivatization reactions.

Nucleophilic Displacement Reactions of Halomethyl Moieties

The chloromethyl group, whether at the C(3) or C(5) position of the 1,2,4-oxadiazole ring, is highly reactive towards nucleophiles. This reactivity allows for the straightforward synthesis of a wide array of derivatives through nucleophilic displacement reactions. smolecule.comthieme-connect.comrjptonline.org Various nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom bonds.

For example, 3-aryl-5-chloromethyl-1,2,4-oxadiazoles have been used as substrates for direct alkylation of nucleophiles like imidazole and triazole. rjptonline.org Similarly, 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenol can be alkylated with various arylpiperazine derivatives in good yield. thieme-connect.com The chloromethyl group can also be displaced by other nucleophiles such as amines, alcohols, and phenols. smolecule.com Another documented reaction is the treatment of 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds with ammonium (B1175870) thiocyanate (B1210189) to yield the corresponding thiocyanate derivatives. researchgate.net

Table of Nucleophilic Displacement Reactions on Halomethyl-1,2,4-Oxadiazoles

| Starting Material | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 3-Aryl-5-chloromethyl-1,2,4-oxadiazole | Imidazole / Triazole | 5-(Azolylmethyl)-1,2,4-oxadiazole | rjptonline.org |

| 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol | Arylpiperazine | 5-((Arylpiperazin-1-yl)methyl)-1,2,4-oxadiazole | thieme-connect.com |

| 3-(Chloromethyl)-1,2,4-oxadiazole | Amines, Alcohols, Phenols | Alkylated derivatives | smolecule.com |

These reactions underscore the utility of halomethyl-1,2,4-oxadiazoles as versatile building blocks in medicinal and materials chemistry, providing a gateway to diverse and complex molecular architectures. smolecule.comthieme-connect.com

Functional Group Interconversions (e.g., Conversion to Aldehydes via Kröhnke Methodology)

The conversion of the chloro substituent in this compound to other functional groups represents a key strategy for the molecular diversification of this heterocyclic scaffold. While a broad range of nucleophilic substitution reactions are known for 3-halo-1,2,4-oxadiazoles, the direct conversion to an aldehyde functionality is not a commonly reported transformation.

A hypothetical, multi-step pathway for the conversion of this compound to the corresponding aldehyde, 1,2,4-oxadiazole-3-carbaldehyde, can be envisioned. This would likely involve an initial nucleophilic substitution of the chloride with a precursor to the aldehyde functionality. For instance, a reaction with a protected hydroxymethyl anion equivalent or a formyl anion equivalent could be considered, followed by deprotection or oxidation.

The Kröhnke methodology , traditionally employed for the synthesis of pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, is not directly applicable in its classic form for the conversion of a chloro-heterocycle to an aldehyde. The mechanism of the Kröhnke pyridine (B92270) synthesis involves the formation of a 1,5-dicarbonyl compound intermediate, which is mechanistically distant from a direct aldehyde synthesis from a chloro-substituted heterocycle.

However, a modified approach, conceptually related to the principles of the Kröhnke reaction which utilizes a pyridinium (B92312) salt as a leaving group, could be hypothetically considered. This would necessitate the initial conversion of this compound into a pyridinium salt. Subsequent reaction of this salt with a suitable nucleophile, such as N,N-dimethylthioformamide, followed by hydrolysis, is a known method for the synthesis of aldehydes from activated halides. This speculative pathway is outlined below:

Proposed Multi-Step Conversion of this compound to 1,2,4-Oxadiazole-3-carbaldehyde:

| Step | Reactant | Reagents | Intermediate/Product | Notes |

| 1 | This compound | Pyridine | 3-(1-Pyridinium)-1,2,4-oxadiazole chloride | Formation of the pyridinium salt. |

| 2 | 3-(1-Pyridinium)-1,2,4-oxadiazole chloride | N,N-Dimethylthioformamide | Iminium salt intermediate | Nucleophilic attack by the thioformamide. |

| 3 | Iminium salt intermediate | Aqueous acid (e.g., HCl) | 1,2,4-Oxadiazole-3-carbaldehyde | Hydrolysis of the iminium salt to the aldehyde. |

It must be emphasized that this is a theoretical pathway, and its practical feasibility would require experimental validation. The reactivity of the 1,2,4-oxadiazole ring to the conditions of each step would need to be carefully considered.

Exploitation of the Oxadiazole Ring as a Carbene or Nitrene Equivalent

The 1,2,4-oxadiazole ring, due to the inherent weakness of the N-O bond, can undergo ring-opening reactions under thermal or photochemical conditions to generate reactive intermediates. This reactivity allows the oxadiazole ring to be utilized as a synthon for various reactive species, including the potential generation of carbene or nitrene equivalents, although direct generation from the ring itself is not the most common pathway.

Photochemical Rearrangements and Nitrene-like Intermediates:

The photolysis of substituted 1,2,4-oxadiazoles is known to proceed via cleavage of the N-O bond, leading to the formation of a diradical or a zwitterionic intermediate. This intermediate can then undergo further transformations. For instance, irradiation of certain 3-amino-1,2,4-oxadiazoles can lead to ring isomerization, a process that is thought to involve a nitrene-like species. wikipedia.org

While there are no specific reports on the photolysis of this compound leading to a nitrene, it is plausible that UV irradiation could induce the cleavage of the N2-O1 bond. The subsequent fate of the resulting intermediate would be influenced by the substituent at the 3-position (in this case, chlorine) and the reaction conditions.

Hypothetical Photochemical Fragmentation of this compound:

| Condition | Proposed Intermediate | Potential Products |

| UV Irradiation (λ = 254 nm) | Diradical/Zwitterion | Ring-isomerized products, fragmentation products. |

Thermal Fragmentation:

Thermolysis of 1,2,4-oxadiazoles can also lead to ring fragmentation. For example, 3,5-diphenyl-1,2,4-oxadiazole (B189376) has been shown to decompose at high temperatures to yield phenyl isocyanate and benzonitrile, suggesting cleavage of the ring into multiple fragments. arkat-usa.org This fragmentation pattern, however, does not directly imply the formation of a discrete carbene or nitrene species from the oxadiazole ring itself. Instead, it points towards a concerted or stepwise cycloreversion process.

The generation of a nitrene typically involves the extrusion of a stable small molecule, such as N₂, from a precursor like an azide (B81097). wikipedia.org The 1,2,4-oxadiazole ring does not possess a suitable leaving group to directly form a nitrene in a similar fashion.

It is more likely that the 1,2,4-oxadiazole ring would serve as a precursor to other functionalities which could then be converted to a nitrene. For example, the chloro group at the 3-position could be displaced by an azide nucleophile to form a 3-azido-1,2,4-oxadiazole. Subsequent photolysis or thermolysis of this azido (B1232118) derivative would then be a conventional method for generating the corresponding nitrene.

Summary of 1,2,4-Oxadiazole Ring Reactivity as a Source of Reactive Intermediates:

| Reactive Intermediate | Generation from 1,2,4-Oxadiazole Ring | Plausibility for this compound |

| Nitrene | Indirectly, via a substituent. For example, photolysis/thermolysis of a 3-azido-1,2,4-oxadiazole. | Plausible through a multi-step synthesis. |

| Carbene | Not a commonly observed fragmentation pathway. | Unlikely based on known reactivity. |

Theoretical and Computational Investigations of 3 Chloro 1,2,4 Oxadiazole Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of 1,2,4-oxadiazole (B8745197) systems. These calculations allow for the determination of key reactivity descriptors that govern the chemical behavior of these molecules.

Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity.

Other significant descriptors that are routinely calculated include:

Global Hardness (η) and Softness (S): These parameters quantify the resistance of a molecule to change its electron distribution. A lower hardness value suggests higher reactivity.

Electronegativity (χ): This describes the power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): This global reactivity index measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Fraction of Electrons Transferred (ΔN): This value predicts the number of electrons transferred from an inhibitor molecule to a metallic surface in corrosion studies.

These computational studies have been applied to various substituted 1,3,4-oxadiazoles to understand their properties, such as their potential as corrosion inhibitors. While specific data for 3-chloro-1,2,4-oxadiazole is not extensively detailed in the provided results, the methodologies are directly applicable.

Table 1: Calculated Quantum Chemical Parameters for Substituted 1,3,4-Oxadiazoles

| Parameter | 2,5-bis(2-pyridyl)-1,3,4-oxadiazole (POX) | 2,5-bis(2-hydroxyphenyl)-1,3,4-oxadiazole (HPOX) |

|---|---|---|

| EHOMO (eV) | -6.899 | -6.451 |

| ELUMO (eV) | -1.789 | -1.786 |

| ΔE (eV) | 5.11 | 4.665 |

| Dipole Moment (µ) | 3.518 | 1.838 |

| Electronegativity (χ) | 4.344 | 4.1185 |

| Global Hardness (η) | 2.555 | 2.3325 |

| Global Softness (S) | 0.3913 | 0.4287 |

| Electrophilicity Index (ω) | 3.688 | 3.633 |

| Fraction of Electrons Transferred (ΔN) | 0.401 | 0.461 |

Data sourced from a study on corrosion inhibition on mild steel using DFT at the B3LYP/6-31G(d,P) level.

Computational Modeling of Reaction Mechanisms and Transition States (e.g., ANRORC Pathways)

Computational modeling is a powerful tool for elucidating complex reaction mechanisms involving 1,2,4-oxadiazole systems. One such mechanism is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. This process is particularly relevant for the reaction of 1,2,4-oxadiazoles with bidentate nucleophiles, leading to the formation of new heterocyclic systems. researchgate.net

Theoretical calculations can map the potential energy surface of the reaction, identifying intermediates and, crucially, the transition state structures. The transition state is the highest energy point along the reaction coordinate and determining its geometry and energy is key to understanding the reaction kinetics. For instance, the reaction of this compound with a nucleophile would proceed through a transition state where the nucleophile is partially bonded to the carbon atom at position 3, and the C-Cl bond is partially broken.

While specific computational studies on the ANRORC pathway of this compound were not found, the general principles have been applied to related oxadiazole systems. researchgate.net These studies provide a framework for predicting the feasibility and outcome of such reactions.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital (MO) analysis, particularly of the frontier orbitals (HOMO and LUMO), provides significant insights into the reactivity and electronic properties of this compound. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. ijopaar.com

In substituted oxadiazoles, the HOMO and LUMO are often delocalized over the π-system of the heterocyclic ring and any attached aromatic substituents. ijopaar.com For this compound, the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the ring would influence the energy and localization of these orbitals.

Charge distribution studies, often performed using methods like Mulliken population analysis, reveal the partial atomic charges on each atom in the molecule. This information helps in understanding the electrostatic interactions and the reactivity of different sites. In this compound, the carbon atom attached to the chlorine is expected to have a significant positive charge, making it a primary target for nucleophilic attack. The nitrogen atoms are also expected to carry negative charges, influencing their hydrogen bonding capabilities. nih.gov

Spectroscopic Property Prediction and Conformational Analysis

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model. epstem.net For this compound, theoretical calculations can predict:

Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This aids in the assignment of experimental spectral bands to specific molecular vibrations. epstem.net

NMR Spectra (¹H and ¹³C): Theoretical calculations can predict the chemical shifts of the protons and carbon atoms in the molecule, providing a valuable tool for structure elucidation. epstem.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths, which helps in understanding the photophysical properties of the molecule. ijopaar.com

Conformational analysis is crucial for understanding the three-dimensional structure of molecules, especially those with flexible side chains. For this compound itself, being a rigid ring system, the conformational space is limited. However, for its derivatives with larger substituents, computational methods can be used to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule interacts with biological targets or other molecules.

Analysis of Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Interactions

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atoms and a positive potential near the hydrogen atom and the carbon atom bonded to chlorine. iaea.org

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govgazi.edu.tr The Hirshfeld surface is defined by the points where the contribution of the molecule's electron density to the total electron density is equal to the contribution from all other molecules in the crystal.

For instance, in the crystal structure of a related chloro-substituted oxadiazole derivative, Hirshfeld surface analysis revealed significant contributions from H···C, H···H, H···Cl, H···O, and H···N interactions. nih.gov A similar analysis for this compound would provide valuable insights into its solid-state packing and the forces governing its crystal structure.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-bis(2-pyridyl)-1,3,4-oxadiazole |

| 2,5-bis(2-hydroxyphenyl)-1,3,4-oxadiazole |

| 3-chloro-5-methyl-1,2,4-oxadiazole |

| 3-(chloromethyl)-1,2,4-oxadiazole |

| 1,2,4-Oxadiazole-3-carbothioamide |

| 3-Chloro-1,2,4-triazole |

| 1,3,4-Oxadiazole (B1194373) |

| 1,2,3-Oxadiazole (B8650194) |

| 1,2,5-Oxadiazole |

| Nitrostyrenes |

| Arenes |

| Nitriles |

| Trifluoromethanesulfonic acid |

| 2H-azirines |

| Vilsmeier reagent |

| gem-dibromomethylarenes |

| Amidoximes |

| Nitrile oxides |

| Platinum(IV) catalyst |

| Benzofuran |

| Combretastatin-A4 |

| 1,3,4-oxadiazole |

| Tubulin |

| Epidermal growth factor receptor |

| 3-chloro-4-fluoro-1,2,5-thiadiazole |

| 1,2,4-thiadiazole |

| 1,2,5-thiadiazoles |

| thiatriazoles |

| 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole |

| Diiodofuroxan |

| 5-chloro-1,2,3,4-thiatriazole |

| 3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one |

| 3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide |

| 3,4-diphenyl-1,2,5-thiadiazolidine 1,1-dioxide |

| 4-ethoxy-5-methyl-3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide |

| Thiophene |

| 1,3,4-oxadiazole-2-thiol |

| 2-Bromo-4′-chloroacetophenone |

| 4-chlorophenyl |

| 2-methylphenyl |

| phenylene |

| 5-methyl-1,2-oxazole |

| (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one |

| diaminofurazan |

| α-haloketone |

| Sortase A |

| 1,4-benzodioxan |

| 5-fluorouracil |

| 2-(2,3-Dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole |

| 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione |

| N-phenyl pyrazolines |

| N-phenyl hydrazine |

| acrylonitrile |

| 4,5-dihydro-1,3-diphenyl-1H-pyrazole-5-carbonitrile |

| hydroxyl amine hydrochloride |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride |

| bromine |

| 5-nitrofuryl substituted 3-amino-1,2,4-oxadiazoles |

| 5-amino-1,2,4-oxadiazoles |

| trichloromethyl substituted 1,2,4-oxadiazoles |

| methyl 2-chloro-2-oxoacetate |

| hydrazine |

| aldehydes |

| malonic acid |

| piperidine |

| cinnamic acid |

| carbonyl diimidazoles |

| enoyl-ACP reductase InhA |

| 2-(4-((E)-2-(5-((E)-4-(5-(4-tert-butylphenyl)-1, 3, 4-oxadiazol-2-yl) styryl) thiophen-2-yl) vinyl)-5-(4- tert-butylphenyl) 1, 3, 4-oxadiazole |

| 2-amino-1,3,4-oxadiazoles |

| thiosemicarbazides |

| iodobenzene (B50100) |

| Oxone |

| 1,3-dibromo-5,5-dimethylhydantoin |

| 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine |

| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole |

| 1-aryl-4-(5-aryl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |

| thionyl chloride |

| 2,4,6-trinitrobenzoic acid |

| 2,4,6-trinitrobenzoyl chloride |

| N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine |

| N',N'-bis(2,4,6-trinitrobenzoyl)oxalohydrazide |

| 1-(substituted-phenyl)-1H-1,2,3-triazolyl-4-carboxylic acid |

| propiolic acid |

| semicarbazide hydrochloride |

| POCl3 |

Strategic Applications in Advanced Organic Synthesis and Materials Science

3-Chloro-1,2,4-oxadiazole as a Versatile Synthetic Building Block

This compound is recognized as a versatile synthetic building block in organic chemistry. elsevierpure.comrsc.org Its reactivity allows for the construction of diverse molecular skeletons, making it a valuable reagent in diversity-oriented synthesis. elsevierpure.comrsc.org

One of the most significant applications of this compound is its function as a masked precursor for nitrile oxides, which are key intermediates in [3+2] cycloaddition reactions. chim.it This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. nih.gov

The process involves the reaction of a this compound derivative at its C(5) position with a nucleophile, such as an amine. This leads to an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure)-like rearrangement. The initial nucleophilic attack results in the opening of the oxadiazole ring and subsequent elimination of hydrochloric acid (HCl) to generate a nitrile oxide intermediate. This in-situ generated nitrile oxide can then undergo a [3+2] cycloaddition with a suitable dipolarophile. chim.it

For instance, the reaction of a this compound with allylamine (B125299) leads to the formation of a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system through an intramolecular [3+2] cycloaddition of the transiently formed nitrile oxide. chim.it This strategy highlights the utility of 3-chloro-1,2,4-oxadiazoles in constructing complex heterocyclic frameworks.

The generation of nitrile oxides is not limited to base-mediated eliminations. Water-assisted generation of nitrile oxides from oxime halides can proceed under mildly acidic conditions (pH 4-5). These in-situ generated nitrile oxides readily undergo cycloaddition reactions with alkynes and alkenes in water without the need for a catalyst, yielding isoxazoles and isoxazolines, respectively. nih.gov This "green chemistry" approach offers an environmentally benign alternative to conventional methods that rely on organic solvents and basic conditions. nih.gov

| Reagent | Intermediate | Reaction Type | Product |

| This compound | Nitrile Oxide | [3+2] Cycloaddition | Isoxazoles, Isoxazolines |

| Chlorooximes | Nitrile Oxide | [3+2] Cycloaddition | Benzisoxazoles |

The ability of this compound to generate nitrile oxides in situ makes it a valuable tool for the synthesis of polycyclic and fused heterocyclic systems. A notable example is the formation of heteroannelated isoxazolines.

As mentioned previously, the reaction of a this compound with allylamine furnishes a tetrahydro-isoxazolo-[3,4-d]-pyrimidine. chim.it This transformation demonstrates the intramolecular cycloaddition of the nitrile oxide onto the adjacent allyl group, leading to a fused bicyclic system.

Furthermore, a double stereoselective cycloaddition of two units of a nitrile oxide with cyclohexene (B86901) has been reported, resulting in the formation of 1,2,4-oxadiazole (B8745197) derivatives with a unique hybrid isoxazoline-oxadiazole skeleton. nih.gov This highlights the potential for creating intricate molecular architectures through controlled cycloaddition cascades.

Rational Design and Preparation of Complex Molecular Scaffolds

Halogenated 1,2,4-oxadiazoles, including the 3-chloro derivative, are instrumental in the rational design and synthesis of complex molecular scaffolds with tailored properties. The presence of the halogen atom provides a reactive handle for further functionalization through various cross-coupling reactions and nucleophilic substitutions.

The design of novel compounds often involves combining different heterocyclic rings to fine-tune the resulting molecule's properties. For instance, incorporating the 1,2,4-oxadiazole ring with other heterocycles like 1,2,4-triazole (B32235) can lead to the construction of new energetic backbones. researchgate.net

The synthesis of 1,2,4-oxadiazole-based compounds as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) demonstrates the application of rational design in medicinal chemistry. In a series of halogenated oxadiazole derivatives, the chlorinated compound exhibited enhanced activity and selectivity towards COX-2 compared to its bromo- and fluoro- counterparts. nih.gov This underscores the importance of the halogen substituent in modulating biological activity.

Integration of Halogenated 1,2,4-Oxadiazoles into Polymeric and Macromolecular Systems

The incorporation of halogenated 1,2,4-oxadiazoles into polymeric and macromolecular structures is an area of growing interest, driven by the desire to create materials with specific thermal, optical, and electronic properties. While direct examples involving this compound are not extensively documented in the provided search results, the broader context of oxadiazole-containing polymers suggests potential applications.

1,3,4-Oxadiazole-based polymers are known for their use as heat-resistant materials and electron-transporting and blue-light-emitting polymers. lifechemicals.com The principles of incorporating heterocyclic units into polymer backbones can be extended to 1,2,4-oxadiazole systems. The reactivity of the chloro-substituent in this compound could be exploited for polymerization reactions, either through nucleophilic substitution or by conversion to other functional groups suitable for polymerization.

The synthesis of coordination polymers based on transition metals and ligands containing the 1,2,4-triazole moiety has been reported. rsc.org This suggests the possibility of using functionalized 1,2,4-oxadiazoles as ligands to create novel coordination polymers with interesting magnetic or luminescent properties.

Development of Novel Energetic Materials Incorporating 1,2,4-Oxadiazole Backbones

The 1,2,4-oxadiazole ring is a key structural motif in the development of novel energetic materials. frontiersin.orgnih.govrsc.org The high nitrogen and oxygen content of the oxadiazole ring contributes to a high heat of formation and good oxygen balance, which are desirable properties for energetic compounds. frontiersin.orgnih.gov

The strategy for designing high-performance energetic materials often involves incorporating energetic functional groups such as -NO₂, -NHNO₂, and -ONO₂ onto a heterocyclic backbone like 1,2,4-oxadiazole. frontiersin.orgnih.gov The combination of the 1,2,4-oxadiazole ring with other energetic heterocycles, such as 1,2,5-oxadiazole (furazan), has proven to be a successful approach. frontiersin.orgnih.govnih.gov

Research has shown that salts derived from linked 1,2,4-oxadiazole and 1,2,5-oxadiazole precursors can exhibit excellent thermal stability, high density, and superior detonation performance, in some cases exceeding that of the widely used explosive RDX. nih.gov For example, a compound combining these two oxadiazole rings demonstrated a high density, acceptable sensitivity, and a detonation pressure and velocity superior to RDX. nih.gov

The introduction of a trinitromethyl group to a molecule containing both furazan (B8792606) and 1,2,4-oxadiazole moieties resulted in a compound with a very high density and excellent detonation performance. nih.gov These findings highlight the potential of the 1,2,4-oxadiazole backbone in creating a new generation of powerful and potentially less sensitive energetic materials. frontiersin.orgnih.gov

| Energetic Material Property | Finding |

| Detonation Performance | Oxadiazole-based compounds show good detonation performances. frontiersin.orgnih.gov |

| Sensitivity | Oxadiazole-based compounds exhibit extraordinary insensitivities. frontiersin.orgnih.gov |

| Thermal Stability | Salts from linked 1,2,4-oxadiazole/1,2,5-oxadiazole precursors show good to excellent thermal stability. nih.gov |

| Density | The combination of furazan, 1,2,4-oxadiazole, and a trinitromethyl group resulted in a high density of 1.897 g cm⁻³. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-1,2,4-oxadiazole derivatives, and how can reaction conditions be optimized for high yield?

The synthesis of this compound derivatives typically involves cyclocondensation of precursors such as amidoximes with acyl chlorides or nitriles. For example, Schiff base formation via refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid (4–5 drops) under reflux for 4 hours yields stable intermediates . Optimization includes controlling solvent polarity (ethanol or dioxane/water mixtures), temperature (reflux conditions), and acid catalysis (glacial acetic acid). Post-synthesis, solvent evaporation under reduced pressure and filtration are critical for isolating solids .

Q. How can spectroscopic techniques such as NMR and mass spectrometry be employed to characterize this compound compounds?

- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and heterocyclic carbons (δ 150–160 ppm). For example, triazole and oxadiazole ring carbons appear as distinct signals in 13C NMR .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. High-resolution MS (HRMS) validates molecular formulas .

- IR Spectroscopy : Detects C=N stretching (~1600 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization .

Q. What purification techniques are recommended for isolating this compound derivatives post-synthesis?

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are used to improve purity.

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar byproducts.

- Solvent Evaporation : Reduced-pressure distillation removes volatile solvents like ethanol .

Advanced Research Questions

Q. What are the key considerations in analyzing the kinetic behavior of this compound derivatives undergoing rearrangement reactions?

The rearrangement of (Z)-hydrazones of 3-acyl-1,2,4-oxadiazoles follows two pathways in dioxane/water (1:1):

- Uncatalyzed Pathway : pH-independent, with activation energy determined by nitrogen nucleophilicity.

- Base-Catalyzed Pathway : pH-dependent, involving deprotonation by water or hydroxide ions. Kinetic studies using UV-Vis spectroscopy reveal rate constants (k) ranging from 10⁻⁴ to 10⁻² s⁻¹ in the pS+ range 5.55–13.9 . Solvent polarity and hydrogen-bonding capacity significantly influence pathway dominance .

Q. How do structural modifications, such as aryl or pyrazole substitutions, affect the biological activity of this compound derivatives?

- Antiviral Activity : 3-Aryl-1,2,4-oxadiazole derivatives with para-chlorobenzyl groups show IC₅₀ values <1 μM against human rhinovirus (hRV), but cytotoxicity increases with bulky substituents .

- Nematicidal Activity : Amide-containing derivatives exhibit LC₅₀ values of 12–45 μg/mL against Meloidogyne incognita, with electron-withdrawing groups enhancing potency .

- HIF-1 Inhibition : Pyrazole-linked derivatives (e.g., compound 11m ) achieve IC₅₀ values of 0.35 μM, attributed to hydrophobic interactions with the HIF-1α PAS-B domain .

Q. What computational methods are employed to study the intramolecular rearrangement mechanisms of this compound derivatives?

Density functional theory (DFT) simulations (e.g., Gaussian 03) model transition states and activation barriers. For example, the rearrangement of 3-formyl-1,2,4-oxadiazole hydrazones involves a six-membered cyclic transition state with a calculated ΔG‡ of 25–30 kcal/mol. Continuum solvent models (COSMO) replicate solvent effects, showing water molecules stabilize intermediates via hydrogen bonding .

Q. How do in vitro assays evaluate the antioxidant potential of this compound derivatives?

Q. What structural motifs in this compound derivatives are critical for HIF-1 inhibition?

- Pyrazole Linkers : Enhance binding to the HIF-1α PAS-B pocket.

- Para-Chlorophenyl Groups : Improve hydrophobic interactions (ΔGbind = −9.2 kcal/mol).

- Oxadiazole Core : Maintains planarity for π-π stacking with Tyr-307 . Systematic SAR studies show that electron-donating substituents on the aryl ring reduce potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.